3-Nitroaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUUMDDHHPVSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954881 | |

| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-96-9 | |

| Record name | Benzenamine, 3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitroaniline Hydrochloride: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 3-nitroaniline hydrochloride (m-nitroaniline hydrochloride), a significant chemical intermediate in various fields, including dye manufacturing, pharmaceuticals, and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, structure, synthesis, and practical applications.

Introduction and Core Concepts

This compound is the hydrochloride salt of 3-nitroaniline, an organic compound derived from aniline with a nitro functional group at the meta position relative to the amino group.[1][2] This specific substitution pattern dictates its unique chemical reactivity and physical properties, distinguishing it from its ortho and para isomers.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring, making it a valuable precursor in organic synthesis.[1] Commercially, it is available as a yellow crystalline powder.[1]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a 3-nitrophenylammonium cation and a chloride anion. The protonation of the amino group to form the anilinium ion enhances its solubility in polar solvents.

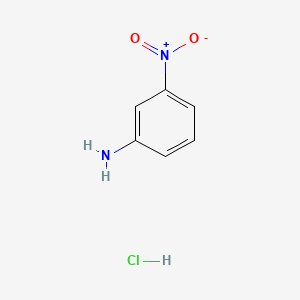

Visualizing the Structure:

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇ClN₂O₂ | [1][3][4] |

| Molecular Weight | 174.58 g/mol | [1][3][4][5] |

| CAS Number | 33240-96-9 | [1][3][4][6] |

| Appearance | White to orange to green powder/crystal | [6] |

| Melting Point | 225-227 °C | [3][6][7] |

| Solubility | Soluble in methanol and other polar solvents like water. | [1][6][7] |

| Storage Temperature | Room temperature, in an inert atmosphere. | [3][6][7] |

Synthesis of this compound

There are several established methods for the synthesis of 3-nitroaniline, which can then be converted to its hydrochloride salt. The choice of method often depends on the desired scale and purity.

Selective Reduction of 1,3-Dinitrobenzene

A common laboratory and industrial-scale synthesis involves the selective reduction of one nitro group in 1,3-dinitrobenzene.[1][2][8] This method takes advantage of the different reactivities of the two nitro groups.

Reaction Workflow:

Caption: Synthesis of this compound via Selective Reduction

Experimental Protocol:

-

Dissolution: Dissolve 1,3-dinitrobenzene in a suitable solvent, such as an aqueous solution of ethanol.[8]

-

Reduction: Introduce a reducing agent like sodium sulfide (Na₂S) or pass hydrogen sulfide (H₂S) gas through the solution.[1][8] The reaction is typically heated to facilitate the selective reduction of one nitro group.[1][8]

-

Isolation: Upon completion of the reaction, the crude 3-nitroaniline precipitates and can be isolated by filtration.[8]

-

Purification: The crude product is then purified by recrystallization from hot water.[8]

-

Salt Formation: The purified 3-nitroaniline is dissolved in a suitable solvent and treated with hydrochloric acid to yield this compound.[1][8]

Hofmann Rearrangement of 3-Nitrobenzamide

An alternative laboratory-scale synthesis involves the Hofmann rearrangement of 3-nitrobenzamide.[1] This method is particularly useful for smaller-scale preparations.

Core Steps:

-

Reaction Initiation: 3-nitrobenzamide is dissolved in an aqueous solution.

-

Rearrangement: A base, such as sodium hypochlorite (NaOCl), is added to initiate the rearrangement of the amide to an amine.[1]

-

Acidification and Salt Formation: The reaction mixture is then acidified with hydrochloric acid, which facilitates the conversion to 3-nitroaniline and its subsequent protonation to the hydrochloride salt.[1]

-

Isolation and Purification: The product is isolated by extraction and purified by recrystallization.[1]

Key Chemical Reactions and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the aromatic ring and the amino group.

Diazotization and Azo Coupling

The amino group of 3-nitroaniline can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be used in azo coupling reactions to synthesize a wide range of azo dyes.[1]

Reduction of the Nitro Group

The nitro group can be reduced to a second amino group using various reducing agents, such as tin and hydrochloric acid, to form 1,3-diaminobenzene.[9] This diamine is a valuable monomer in polymer synthesis and a precursor to other aromatic compounds.

Electrophilic Aromatic Substitution

The amino group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The presence of both on the same ring leads to complex reactivity in electrophilic aromatic substitution reactions. However, under controlled conditions, further substitution can be achieved.

Applications in Research and Industry

-

Dye and Pigment Synthesis: It is a crucial intermediate in the manufacturing of various dyes and pigments.[1][2][10]

-

Pharmaceuticals: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Materials Science: It is utilized in the production of polymers and resins.[1]

-

Biochemical Assays: 3-Nitroaniline is employed as a substrate in certain enzyme-catalyzed reactions for research purposes.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[11][12][13]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][13] Avoid formation of dust and aerosols.[12]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11][12]

-

Skin Contact: Immediately wash off with plenty of soap and water.[11][12]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[12]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[12]

-

Conclusion

This compound is a chemical compound with significant industrial and research applications. Its unique structure, characterized by the meta-substitution of an amino and a nitro group, provides a versatile platform for the synthesis of a wide array of organic molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in scientific and industrial settings.

References

- 1. This compound | 33240-96-9 | Benchchem [benchchem.com]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 33240-96-9 [m.chemicalbook.com]

- 4. 3-Nitroanilinium chloride | C6H7ClN2O2 | CID 12215133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-Nitroaniline hydrochloride | C6H7ClN2O2 | CID 36388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 33240-96-9 [amp.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Starting with 3 -nitroaniline, show how to prepare the following compound.. [askfilo.com]

- 10. chempanda.com [chempanda.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. carlroth.com:443 [carlroth.com:443]

3-Nitroaniline hydrochloride CAS number 33240-96-9 information

An In-Depth Technical Guide to 3-Nitroaniline Hydrochloride (CAS: 33240-96-9) for Chemical and Pharmaceutical Research

Executive Summary

This compound (CAS No: 33240-96-9) is the hydrochloride salt of 3-nitroaniline, a meta-substituted aromatic amine. It presents as a yellow to orange crystalline solid and serves as a pivotal intermediate in a multitude of synthetic applications, ranging from the production of azo dyes to the development of complex pharmaceutical ingredients.[1][2] The presence of the electron-withdrawing nitro group and the reactive primary amine, which is protonated in the salt form, defines its chemical behavior.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, synthesis and purification strategies, core applications, analytical characterization, and critical safety and toxicological considerations. The conversion to the hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to its free base form, facilitating its use in various reaction conditions.[2] While its utility is significant, the nitroaromatic moiety introduces toxicological liabilities, including potential mutagenicity, which must be carefully considered, particularly in the context of pharmaceutical development.[1]

Section 1: Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a benzene ring substituted with a nitro group (-NO₂) and an ammonium chloride group (-NH₃⁺Cl⁻) at the 1 and 3 positions, respectively. This meta-substitution pattern is a key determinant of its reactivity and physical properties.[1] As a salt, it exhibits significantly higher solubility in polar solvents like water and methanol compared to the free base, 3-nitroaniline.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 33240-96-9 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][4] |

| Molecular Weight | 174.58 g/mol | [1][5] |

| Synonyms | m-Nitroaniline hydrochloride, 3-Nitroanilinium chloride | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [3][5] |

| Melting Point | 225-227 °C | [3][6] |

| Solubility | Soluble in Methanol | [3][7] |

| Storage | Inert atmosphere, Room Temperature |[3][8] |

References

- 1. This compound | 33240-96-9 | Benchchem [benchchem.com]

- 2. CAS 33240-96-9: Benzenamine, 3-nitro-, hydrochloride (1:1) [cymitquimica.com]

- 3. This compound CAS#: 33240-96-9 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. labproinc.com [labproinc.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 33240-96-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physical Properties of 3-Nitroaniline Hydrochloride

This guide provides a comprehensive overview of the key physical properties of 3-Nitroaniline hydrochloride, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these properties, offering not just data but also the causality behind experimental choices and detailed methodologies for their determination.

Introduction to this compound

This compound (C₆H₇ClN₂O₂) is the hydrochloride salt of 3-nitroaniline, an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] The presence of the nitro group (-NO₂), an electron-withdrawing group, significantly influences the molecule's chemical and physical characteristics. The formation of the hydrochloride salt enhances the compound's polarity, which in turn markedly affects its solubility profile compared to its free base, 3-nitroaniline. Understanding the melting point and solubility is critical for its purification, formulation, and application in various synthetic and developmental processes.

Section 1: Melting Point of this compound

The melting point of a solid is a fundamental physical property that provides a primary indication of its purity. For a crystalline solid, a sharp and defined melting point range is characteristic of a pure substance, whereas impurities tend to depress and broaden this range.[2]

Reported Melting Point Data

The reported melting point of this compound shows variability across different sources, which can likely be attributed to differences in sample purity and the analytical method employed. It is crucial for researchers to consider that the observed melting point is a direct reflection of the sample's integrity.

| Reported Melting Point (°C) | Source(s) |

| 225-227 | ChemicalBook[1][3][4], LookChem[3] |

| 112–116 (after recrystallization) | Benchchem[1] |

| 98 | ChemicalBook[5] |

This table summarizes the range of melting points found in the literature for this compound. The significant variation underscores the importance of rigorous purification and standardized measurement protocols.

The discrepancy in these values highlights a critical aspect of physical property determination: the history and purity of the sample are paramount. The higher melting point range of 225-227 °C is more frequently cited and may represent the more thermodynamically stable crystalline form of a highly pure sample. The lower values could be indicative of impurities, residual solvent, or a different polymorphic form.

Causality in Experimental Choices for Melting Point Determination

The choice of the capillary method for melting point determination is based on its precision and the small sample size required.[2][6] The slow heating rate of approximately 1-2°C per minute near the expected melting point is crucial.[2] A rapid heating rate can lead to an inaccurate, artificially elevated, and broad melting point range due to the lag in heat transfer from the heating block to the sample and the thermometer.[2] A preliminary rapid heating can be employed to get an approximate range, followed by a slower, more precise measurement.[7]

Experimental Protocol for Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of this compound using a modern digital melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Preliminary Measurement (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[7]

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to at least 20°C below the approximate melting point observed in the preliminary run. Set the heating rate to a slow ramp of 1-2°C per minute.[2][7]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.[2]

-

Repeat for Consistency: For reliable results, repeat the measurement with a fresh sample to ensure the obtained melting point range is reproducible.

Visualization of the Melting Point Determination Workflow

References

- 1. This compound | 33240-96-9 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 33240-96-9 [amp.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. This compound | 33240-96-9 | TCI AMERICA [tcichemicals.com]

- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protonation mechanism of 3-nitroaniline with HCl

<An In-depth Technical Guide to the Protonation Mechanism of 3-Nitroaniline with HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the protonation mechanism of 3-nitroaniline upon reaction with hydrochloric acid (HCl). It delves into the electronic interplay of the amino and nitro functional groups, the thermodynamics and kinetics of the proton transfer, and the spectroscopic characterization of the resulting 3-nitroanilinium chloride salt. By synthesizing theoretical principles with practical experimental methodologies, this document serves as an authoritative resource for professionals in chemical research and pharmaceutical development.

Introduction: The Significance of Amine Protonation

The protonation of amines is a fundamental acid-base reaction pivotal in a vast array of chemical and biological processes. For drug development professionals, understanding the protonation behavior of amine-containing molecules is critical, as it governs aqueous solubility, membrane permeability, and receptor-binding interactions. 3-Nitroaniline presents a compelling case study due to the competing electronic effects of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro group (-NO₂). This guide will elucidate the mechanistic nuances of this reaction, providing a robust framework for predicting and manipulating the physicochemical properties of substituted anilines.

Electronic Landscape of 3-Nitroaniline: A Tale of Two Substituents

The reactivity of the 3-nitroaniline molecule is dictated by the electronic influence of its two key functional groups on the aromatic ring.

-

The Amino Group (-NH₂): The nitrogen atom of the amino group possesses a lone pair of electrons, which can be delocalized into the benzene ring through resonance. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions. However, the primary role of the amino group in this context is as a Lewis base, readily donating its lone pair to a proton.[1]

-

The Nitro Group (-NO₂): Conversely, the nitro group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom.[1][2] It deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects.

In 3-nitroaniline, the nitro group is positioned meta to the amino group. This placement is crucial. While the nitro group's strong inductive (-I) effect is felt throughout the ring, its resonance (-M) effect, which primarily deactivates the ortho and para positions, does not directly compete with the electron-donating resonance effect of the amino group.[3] Nevertheless, the overall electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen atom of the amino group, making 3-nitroaniline a weaker base than aniline itself.[1][4] The pKa of 3-nitroaniline is approximately 2.47, indicating it is a weak base.[5]

The Protonation Mechanism: A Step-by-Step Analysis

The reaction of 3-nitroaniline with hydrochloric acid is a classic acid-base reaction.

Step 1: Dissociation of HCl In a suitable solvent (e.g., water or ethanol), hydrochloric acid, a strong acid, completely dissociates to yield a proton (H⁺) and a chloride ion (Cl⁻).

Step 2: Nucleophilic Attack by the Amino Group The lone pair of electrons on the nitrogen atom of the 3-nitroaniline's amino group acts as a nucleophile, attacking the proton.[6][7] This results in the formation of a new nitrogen-hydrogen covalent bond.[6][7]

Step 3: Formation of the 3-Nitroanilinium Salt The product of this protonation is the 3-nitroanilinium ion, which then forms an ionic bond with the chloride ion, resulting in the salt, 3-nitroanilinium chloride.[8] This salt is significantly more soluble in aqueous solutions than the parent 3-nitroaniline due to its ionic nature.[6]

Below is a diagram illustrating the protonation mechanism.

References

- 1. quora.com [quora.com]

- 2. The correct order of basic strength of given aniline is:(A) o-nitroan - askIITians [askiitians.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. Solved Protonation of 3-NitroanilineIn this reaction, | Chegg.com [chegg.com]

- 8. brainly.com [brainly.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Nitroaniline Hydrochloride for Research Professionals

This guide provides an in-depth examination of the safety protocols and handling considerations for 3-Nitroaniline hydrochloride (CAS No: 33240-96-9), a compound frequently utilized in organic synthesis, pharmaceutical research, and materials science.[1] As a nitro-substituted aniline derivative, its chemical properties are valuable, but they also necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded perspective on why certain precautions are necessary and providing detailed, actionable protocols for its use.

Section 1: The Chemico-Biological Hazard Profile of this compound

This compound is primarily classified as harmful if swallowed.[2][3] While the hydrochloride salt itself has specific data, much of the broader toxicological understanding is derived from its parent compound, 3-nitroaniline. The primary toxicological concern associated with aniline and its derivatives is the induction of methemoglobinemia.[4]

The Underlying Mechanism of Toxicity: Methemoglobinemia

Exposure to 3-nitroaniline, whether through ingestion, inhalation, or skin absorption, can lead to the oxidation of the iron atom within hemoglobin from its normal ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[5][6] This altered form of hemoglobin, known as methemoglobin, is incapable of binding and transporting oxygen.[5] The consequences of this are twofold:

-

Functional Anemia: A reduction in the oxygen-carrying capacity of the blood occurs because fewer hemoglobin molecules are available for transport.[5]

-

Impaired Oxygen Release: The presence of methemoglobin shifts the oxygen-hemoglobin dissociation curve to the left, meaning the remaining functional hemoglobin binds oxygen more tightly and does not release it effectively to the tissues.[5]

This dual effect leads to tissue hypoxia, manifesting as cyanosis (blueish discoloration of the skin, lips, and nail beds), headache, dizziness, confusion, and in severe cases, convulsions and unconsciousness.[4][7] It is crucial to understand that this is not a respiratory issue that can be solved by simply administering more oxygen; it is a failure of the blood to transport available oxygen. The metabolic transformation of aniline to oxidative metabolites like phenylhydroxylamine is thought to be a key step in this process.[1]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound and its parent compound, the classifications demand stringent safety measures.

Table 1: GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | [2][3] |

| Acute Toxicity, Dermal (for 3-Nitroaniline) | 3 | H311: Toxic in contact with skin. | [5][8] |

| Acute Toxicity, Inhalation (for 3-Nitroaniline) | 3 | H331: Toxic if inhaled. | [5][8] |

| Specific Target Organ Toxicity - Repeated Exposure (for 3-Nitroaniline) | 2 | H373: May cause damage to organs (Blood, Kidney, Liver, Heart) through prolonged or repeated exposure. | [8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects. | [8] |

The following diagram visually represents the key hazards associated with this chemical class.

Caption: GHS Hazard Overview for this compound.

Section 2: Engineering and Personal Protective Measures: A Multi-Layered Defense

Given the significant toxicity, a multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[5][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation is critical at the source of any potential dust or vapor release.[2][5]

-

Designated Work Area: Establish a designated area for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel.[8]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): The Essential Barrier

Standard laboratory attire is insufficient. The following PPE is required:

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used when there is a splash hazard.[2][5]

-

Hand Protection: Use chemically resistant gloves, such as nitrile, that have been inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.[5][8]

-

Body Protection: A flame-resistant lab coat is necessary. For larger quantities or in case of a spill, impervious clothing or a chemical-resistant suit may be required.[2]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are at risk of being exceeded, a NIOSH-approved full-face respirator with an appropriate particulate filter is mandatory.[2][10]

Section 3: Protocols for Handling, Storage, and Disposal

Adherence to strict protocols is non-negotiable for mitigating the risks associated with this compound.

Prudent Handling Practices

-

Avoid Dust Formation: This compound is a solid powder.[1] Care must be taken to avoid creating dust during weighing and transfer. Do not dry sweep; if cleaning is necessary, use a wet wipe method or a HEPA-filtered vacuum.[2][7]

-

Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][8] Contaminated clothing should be removed immediately and laundered separately before reuse.[8]

Storage Requirements

Store this compound in a tightly closed, properly labeled container.[2] The storage location should be:

-

Cool, Dry, and Well-Ventilated: To ensure chemical stability.[2][8]

-

Secure: Stored locked up or in an area accessible only to qualified personnel.[8]

-

Segregated: Keep separated from strong acids, strong oxidants, combustible materials, and foodstuffs.[7][10]

Disposal of Waste

Disposal must be treated with the utmost seriousness to prevent environmental contamination and harm to others.

-

Waste Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, containers) are considered hazardous waste.

-

Primary Disposal Method: The preferred method for nitroaromatic compounds is controlled high-temperature incineration by a licensed chemical destruction facility.[11] This ensures complete breakdown of the hazardous molecule.

-

Container Management: Do not mix this waste with other chemical waste streams.[8] Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[2][9]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work with the compound.

In Case of Exposure

The following diagram outlines the immediate first-aid steps.

Caption: First-Aid Decision Workflow for Exposure Incidents.

Key First-Aid Directives:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting.[2]

-

General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[5][8] Be aware that symptoms of methemoglobinemia may be delayed.[4]

Protocol for Accidental Spills

A spill of this compound powder is a serious incident that requires a calm and methodical response.

Step-by-Step Spill Cleanup Protocol:

-

Alert & Evacuate: Immediately alert personnel in the area and evacuate non-essential individuals. Restrict access to the spill zone.[12]

-

Don PPE: Before approaching the spill, don the full required PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[7]

-

Containment: Prevent the powder from becoming airborne. If safe to do so, cover the spill with a plastic sheet or gently mist with water to prevent dust generation.[4][12] Do not use a dry broom or compressed air.

-

Cleanup:

-

Carefully scoop the spilled material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[2][13]

-

After the bulk of the powder is removed, decontaminate the area. Use wet paper towels or absorbent pads to wipe the spill area, working from the outside in.[8][13]

-

Place all contaminated cleaning materials into the same hazardous waste container.

-

-

Final Decontamination: Wash the spill area with soap and water. If the material is highly toxic, collect the rinse water as hazardous waste.[14]

-

Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]

-

Report: Report the incident to your supervisor and EHS office.

The following diagram illustrates this workflow.

Caption: Workflow for a Toxic Powder Spill Cleanup.

Section 5: Physical and Chemical Data

Understanding the physical properties of this compound is essential for its safe handling and use in experimental design.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇ClN₂O₂ | [15][16] |

| Molecular Weight | 174.58 g/mol | [16][17] |

| Appearance | White to orange to green powder or crystalline solid. | [10][15] |

| Melting Point | 225-227 °C (Note: some sources report 98°C, which may be for a different form or the free base) | [2][10][15][18] |

| Solubility | Soluble in methanol. Moderately soluble in water. | [10][15][19] |

| Boiling Point | 91°C at 26 mmHg (decomposes at higher temps) | [2][18] |

| Vapor Pressure | 0.000745 mmHg at 25°C | [15] |

Conclusion

This compound is a valuable reagent in scientific research, but its potential for significant harm necessitates a culture of safety and meticulous adherence to established protocols. By understanding the mechanistic basis of its toxicity, employing robust engineering and personal protective controls, and being prepared for emergency situations, researchers can mitigate the risks and handle this compound with the confidence that comes from scientific preparedness. This guide should serve as a foundational document, to be supplemented by the specific Safety Data Sheet for the product in use and all applicable institutional and regulatory requirements.

References

- 1. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

- 5. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 9. benchchem.com [benchchem.com]

- 10. This compound CAS#: 33240-96-9 [amp.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemkleancorp.com [chemkleancorp.com]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 15. lookchem.com [lookchem.com]

- 16. This compound CAS#: 33240-96-9 [m.chemicalbook.com]

- 17. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. solubilityofthings.com [solubilityofthings.com]

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 3-Nitroaniline Hydrochloride

An In-depth Technical Guide for Laboratory Professionals

The handling of any chemical reagent in a research and development setting demands a thorough understanding of its potential hazards and the requisite safety measures to mitigate risks. 3-Nitroaniline hydrochloride, a compound utilized in various synthetic pathways, is no exception. This guide provides a detailed, scientifically grounded framework for selecting and using Personal Protective Equipment (PPE) when working with this substance. It is designed for researchers, scientists, and drug development professionals who require both a theoretical understanding and practical guidance on safe laboratory practices.

Understanding the Hazard Profile of this compound

A comprehensive PPE strategy is built upon a clear understanding of the specific risks posed by a chemical. This compound presents a multi-faceted hazard profile that necessitates a multi-layered approach to protection.

Acute Toxicity: The primary concern with this compound is its toxicity. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled[1][2]. Absorption through the skin is a significant route of exposure[3].

Organ Damage: Prolonged or repeated exposure to 3-Nitroaniline may cause damage to organs, with the blood, liver, and kidneys being potential targets. The substance can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood[4].

Dust Explosion Hazard: As a finely dispersed powder, 3-Nitroaniline can form explosive mixtures in the air[3]. This risk is particularly relevant during weighing and transfer operations.

Environmental Hazard: The compound is also noted as being harmful to aquatic life with long-lasting effects, underscoring the importance of containment and proper disposal[1].

Core Principles of PPE Selection

The selection of PPE should not be a one-size-fits-all approach. Instead, it should be guided by a risk assessment of the specific procedures being undertaken. The core principles for handling this compound are:

-

Preventing Inhalation: Due to its toxicity upon inhalation, minimizing the generation of dust and ensuring adequate ventilation are paramount.

-

Avoiding Skin Contact: The high dermal toxicity necessitates robust skin protection.

-

Protecting the Eyes: The potential for dust or splashes to cause eye irritation or injury requires dedicated eye and face protection.

The following sections detail the specific PPE required to address these principles.

A Multi-Layered Defense: Essential PPE for this compound

Respiratory Protection: The First Line of Defense

Given the significant inhalation hazard, respiratory protection is a critical component of a comprehensive PPE strategy.

Engineering Controls as the Primary Barrier: Before resorting to personal respirators, engineering controls should be in place. Handling this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5]. Local exhaust ventilation should be used to capture dust at its source[3].

Respirator Selection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during tasks with a high potential for dust generation (e.g., weighing, large-scale transfers), a NIOSH-approved respirator is necessary. The recommended type is a half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 (particulate) filter[4][6]. The acid gas component is crucial due to the hydrochloride salt form of the compound.

Skin and Body Protection: A Barrier Against Dermal Absorption

Direct skin contact is a primary route of exposure for this compound, making comprehensive skin and body protection non-negotiable.

Protective Clothing: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of spills or significant dust generation, impervious clothing should be worn[7]. All protective clothing should be removed before leaving the laboratory area and laundered by a specialized service to prevent cross-contamination[8].

Eye and Face Protection: Shielding Against Dust and Splashes

Protecting the eyes and face from airborne particles and potential splashes is a fundamental safety requirement.

Safety Goggles: Tightly-fitting chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory[7][9]. These provide a seal around the eyes, offering protection from dust that can easily bypass standard safety glasses.

Face Shield: When there is a significant risk of splashes or a large amount of dust is being handled, a face shield should be worn in conjunction with safety goggles[3]. The face shield provides an additional layer of protection for the entire face.

Summary of PPE Requirements

| Protection Type | Required PPE | Rationale |

| Respiratory | Chemical fume hood or local exhaust ventilation. NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and P100 filter for high-dust tasks. | To prevent inhalation of toxic dust. |

| Hand | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Double-gloving is recommended for high-risk procedures. | To prevent dermal absorption of this toxic compound. |

| Body | Flame-resistant lab coat. Impervious clothing for high-risk tasks. | To prevent skin contact and contamination of personal clothing. |

| Eye/Face | Tightly-fitting chemical splash goggles. Face shield in addition to goggles for splash or high-dust hazards. | To protect eyes and face from dust and potential splashes. |

Experimental Workflow and PPE Decision Making

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

Caption: Decision workflow for selecting appropriate PPE.

Conclusion

The safe handling of this compound is contingent upon a robust and well-implemented PPE strategy. This guide has outlined the critical components of such a strategy, grounded in the known hazards of the compound. By adhering to these principles and conducting thorough, task-specific risk assessments, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that all laboratory personnel receive training on the proper use, maintenance, and disposal of the PPE outlined herein.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 33240-96-9 | Benchchem [benchchem.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

Introduction: The Critical Role of 3-Nitroaniline Hydrochloride in Research and Development

An In-Depth Technical Guide to the Proper Storage and Stability of 3-Nitroaniline Hydrochloride

This compound (C₆H₇ClN₂O₂) is a pivotal intermediate in the synthesis of a wide array of organic molecules, including azo dyes, pharmaceuticals, and other specialty chemicals.[1][2] Its chemical structure, featuring an aromatic ring substituted with an amino group, a nitro group, and a hydrochloride salt moiety, imparts a unique combination of reactivity and physical properties.[3] The electron-withdrawing nature of the nitro group significantly influences the basicity of the aniline amine, making this compound a valuable model for studying electronic effects in aromatic systems.[4]

For researchers, scientists, and drug development professionals, ensuring the purity and stability of starting materials is paramount. The degradation of a key reagent like this compound can lead to inconsistent reaction yields, the formation of unwanted byproducts, and ultimately, compromised results. This guide provides a comprehensive, technically-grounded overview of the factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling to maintain its integrity over time.

Physicochemical Properties Overview

A foundational understanding of the compound's properties is essential for developing appropriate storage strategies. The hydrochloride salt form generally enhances water solubility compared to the free base, 3-nitroaniline.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇ClN₂O₂ | [3] |

| Molecular Weight | 174.58 g/mol | [3] |

| Appearance | Yellow crystalline powder/solid | [2] |

| Melting Point | ~225-227 °C | [5] |

| Solubility | Soluble in polar solvents like water and methanol. | [1] |

| pKa (of parent aniline) | 2.47 | [2] |

Section 1: Chemical Stability and Degradation Pathways

The stability of this compound is governed by its susceptibility to several environmental factors. The primary degradation pathways of concern are photodegradation, thermal decomposition, and reactions with incompatible chemicals. Understanding the causality behind these pathways is key to mitigating them.

Photostability: The Impact of Light

Aniline and its derivatives are well-known to darken upon exposure to light and air.[6] 3-Nitroaniline absorbs light at wavelengths greater than 290 nm, which falls within the spectrum of sunlight and standard laboratory lighting.[1] This absorption can provide the energy needed to initiate photochemical reactions.

Causality: The primary mechanism of photodegradation involves the generation of highly reactive species such as hydroxyl radicals, which can attack the aromatic ring.[7] The presence of the aniline functional group can lead to the formation of colored, oxidized, and polymerized impurities. Studies on the photodegradation of nitroanilines in aqueous solutions have shown that the process is significantly accelerated in the presence of photocatalysts (like TiO₂) or oxidizing agents (like H₂O₂), leading to the destruction of the aromatic ring.[8]

Mitigation Protocol:

-

Primary Containment: Always store this compound in opaque or amber glass containers to prevent light exposure.

-

Secondary Storage: Place the primary container in a dark cabinet or drawer. Avoid leaving the container on a lab bench exposed to direct sunlight or intense artificial light for extended periods.

Thermal Stability

While the free base, 3-nitroaniline, is reported to decompose at temperatures above 247 °C, the hydrochloride salt is generally more thermally stable.[1] However, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation processes and should be avoided.

Causality: Heat provides the activation energy for unwanted chemical reactions. In the solid state, this can lead to slow decomposition, potentially releasing toxic fumes like nitrogen oxides (NOx) and hydrogen chloride (HCl).[1] In the context of drug development, even minor thermal degradation can generate impurities that exceed regulatory thresholds.

Mitigation Protocol:

-

Temperature Control: Store the compound in a cool, temperature-controlled environment, ideally at room temperature (15–25 °C).[9] Avoid storage near heat sources such as ovens, drying ovens, or sunny windowsills.

Hydrolytic Stability and Hygroscopicity

Hydrolysis: The 3-nitroaniline molecule itself does not contain functional groups that are readily susceptible to hydrolysis under normal environmental conditions.[1] The amide and ester linkages that are prone to hydrolysis are absent.

Hygroscopicity: A more significant concern is hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts are frequently hygroscopic.[10] Moisture uptake can have severe consequences for a solid reagent.

Causality:

-

Physical Changes: Water absorption can cause the powder to cake or clump, making it difficult to handle and weigh accurately.

-

Chemical Degradation: The presence of absorbed water can facilitate reactions with atmospheric components or trace impurities. More critically, it can lead to salt disproportionation, where the hydrochloride salt partially reverts to the free base (3-nitroaniline) and aqueous HCl, potentially altering the material's properties and reactivity.

-

Lowering Melting Point: The presence of water as an impurity will depress and broaden the melting point range.

Mitigation Protocol:

-

Inert Atmosphere: For long-term storage or for use as a reference standard, storing the material under an inert gas like argon or nitrogen is the best practice. This displaces moisture-laden air from the container headspace.

-

Desiccation: Store the tightly sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). This is crucial for everyday use.

-

Handling Environment: When handling the compound, do so in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere.

Diagram: Key Factors Influencing Stability

The following diagram illustrates the primary environmental factors that can compromise the integrity of this compound and the corresponding protective measures.

References

- 1. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. m-Nitroaniline hydrochloride | C6H7ClN2O2 | CID 36388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 33240-96-9 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 3-Nitroaniline Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and execution of calculating the theoretical yield for the synthesis of 3-nitroaniline hydrochloride. Moving beyond mere procedural steps, this document elucidates the underlying chemical principles, stoichiometric relationships, and experimental considerations that are paramount for achieving scientific integrity and optimizing synthetic workflows.

Strategic Importance of Theoretical Yield in Synthesis

In the landscape of chemical research and pharmaceutical development, the theoretical yield is a foundational metric. It represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming a 100% efficient chemical reaction with no loss of material.[1] A precise understanding of the theoretical yield is indispensable for:

-

Evaluating Reaction Efficiency: By comparing the actual yield (the mass of product experimentally obtained) to the theoretical yield, one can calculate the percent yield, the most common measure of a reaction's efficiency.

-

Process Optimization and Scalability: Identifying discrepancies between actual and theoretical yields helps pinpoint areas for process improvement, such as refining reaction conditions, minimizing side reactions, or improving purification techniques.

-

Economic and Resource Management: Accurate yield predictions are critical for forecasting material costs, planning resource allocation, and ensuring the economic viability of a synthetic process, especially during scale-up for drug manufacturing.

The Synthetic Pathway: Selective Reduction of m-Dinitrobenzene

The most prevalent and instructive laboratory-scale synthesis of 3-nitroaniline involves the selective reduction of one nitro group on a m-dinitrobenzene precursor. This transformation requires a reducing agent capable of discriminating between the two nitro groups. The Zinin reduction, which utilizes sulfide or polysulfide ions, is a classic and effective method for this purpose.[2][3]

The overall process can be viewed as a two-step sequence:

-

Reduction: m-Dinitrobenzene is reduced to 3-nitroaniline.

-

Salt Formation: 3-Nitroaniline is treated with hydrochloric acid to form the more stable and often more easily handled hydrochloride salt.

The key stoichiometric relationship for the entire process hinges on a 1:1 molar ratio between the starting material, m-dinitrobenzene, and the final product, this compound.

Diagram of the Synthetic Workflow

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Azo Dyes Using 3-Nitroaniline Hydrochloride

Introduction and Scientific Context

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of all dyes used in industries ranging from textiles and printing to cosmetics and pharmaceuticals.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two aromatic rings. This extended system of conjugated pi electrons is responsible for the vibrant colors characteristic of these compounds.[2] The synthesis of azo dyes is a cornerstone of industrial and academic organic chemistry, primarily achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]

This guide provides an in-depth exploration of the use of 3-nitroaniline, specifically as its hydrochloride salt, as a precursor for the diazo component in azo dye synthesis. 3-Nitroaniline is a valuable intermediate used to produce a range of dyes, including Disperse Yellow 5.[3][4] The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the electrophilicity of the resulting diazonium salt and, consequently, the properties of the final dye. These application notes offer detailed mechanistic insights, a field-proven experimental protocol, and critical analysis for researchers, scientists, and professionals in drug development.

Core Mechanistic Principles

The synthesis is a sequential process involving two fundamental reactions: diazotization and azo coupling. A thorough understanding of the causality behind the reaction conditions is critical for success.

Step 1: Diazotization of 3-Nitroaniline

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating 3-nitroaniline, typically dissolved in a strong mineral acid like hydrochloric acid (forming 3-nitroaniline hydrochloride in situ or using the pre-made salt), with nitrous acid (HNO₂).[5] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with the strong acid at low temperatures.[6][7]

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, violently in some cases, to release nitrogen gas and form undesired phenolic byproducts.[8][9] An ice bath is mandatory to maintain control and maximize the yield of the diazonium salt.

-

Strong Acidic Medium (HCl): The acid serves three primary functions:

The mechanism proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic amine group of 3-nitroaniline to form the 3-nitrobenzenediazonium cation.[7]

Step 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction. The highly electrophilic diazonium cation (in this case, 3-nitrobenzenediazonium) attacks an electron-rich aromatic compound, known as the coupling component.[2][11]

Causality of Experimental Choices:

-

Electron-Rich Coupling Component: Suitable coupling partners are highly activated aromatic compounds, such as phenols (e.g., 2-naphthol, phenol) or aromatic amines (e.g., N,N-dimethylaniline).[10] These groups donate electron density into the aromatic ring, making it sufficiently nucleophilic to be attacked by the relatively weak diazonium electrophile.

-

pH Control: The pH of the coupling medium is crucial and depends on the nature of the coupling component.

-

For Phenols (e.g., 2-Naphthol): The reaction is best performed under slightly alkaline conditions (pH > 7).[10] The base deprotonates the phenol to form the much more strongly activating phenoxide ion, which dramatically increases the rate of electrophilic substitution.[10][12]

-

For Aromatic Amines: The coupling is optimal in a slightly acidic medium (pH 5-7).[10] A more acidic solution would protonate the amine, deactivating it towards electrophilic attack. A more alkaline solution would lead to the formation of unreactive diazohydroxides from the diazonium salt.[10]

-

-

Substitution Position: The azo group typically couples at the para position of the activating group on the coupling component. If the para position is blocked, coupling occurs at an available ortho position.[2][11]

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][13]

-

3-Nitroaniline / this compound: Toxic if swallowed, in contact with skin, or if inhaled.[13][14] May cause damage to organs through prolonged or repeated exposure.[14][15]

-

Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if swallowed.[8] Contact with acids liberates toxic nitrogen oxide gases.

-

Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage.[8] Respiratory irritant.

-

2-Naphthol (β-Naphthol): Harmful if swallowed or in contact with skin.[8]

-

Sodium Hydroxide (NaOH): Corrosive, causes severe skin burns and eye damage.[9]

Detailed Experimental Protocol: Synthesis of 1-(3-Nitrophenylazo)-2-naphthol

This protocol details the synthesis of a vibrant red-orange azo dye from this compound and 2-naphthol.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Key Hazards |

| This compound | C₆H₇ClN₂O₂ | 174.59 | 10 | 1.75 g | Toxic, Irritant[13] |

| Sodium Nitrite | NaNO₂ | 69.00 | 11 | 0.76 g | Oxidizer, Toxic[8] |

| Hydrochloric Acid, conc. | HCl | 36.46 | ~50 | 5.0 mL | Corrosive[8] |

| 2-Naphthol | C₁₀H₈O | 144.17 | 10 | 1.44 g | Harmful[8] |

| Sodium Hydroxide | NaOH | 40.00 | 25 | 1.0 g | Corrosive[9] |

| Deionized Water | H₂O | 18.02 | - | ~150 mL | - |

| Ice | H₂O (s) | 18.02 | - | As needed | - |

Step-by-Step Methodology

Part A: Preparation of the 3-Nitrobenzenediazonium Chloride Solution

-

In a 100 mL beaker, combine 1.75 g (10 mmol) of this compound with 5.0 mL of concentrated hydrochloric acid and 15 mL of deionized water.

-

Stir the mixture until the solid is fully dissolved. Gentle heating may be applied if necessary, but the solution must be cooled back to room temperature afterward.

-

Place the beaker in a large ice-water bath and cool the solution to 0-5 °C with continuous stirring. The internal temperature must be monitored with a thermometer.

-

In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water. Cool this solution in the ice bath.

-

Using a Pasteur pipette, add the cold sodium nitrite solution dropwise to the stirred this compound solution over 10-15 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution in the ice bath for an additional 10 minutes. This solution should be used immediately in the next step.

Part B: Preparation of the 2-Naphthoxide Coupling Solution

-

In a 250 mL beaker, dissolve 1.0 g (25 mmol) of sodium hydroxide in 100 mL of deionized water.

-

To this alkaline solution, add 1.44 g (10 mmol) of 2-naphthol. Stir until the 2-naphthol is completely dissolved, forming the sodium 2-naphthoxide solution.

-

Cool this solution thoroughly in an ice-water bath to below 5 °C.

Part C: The Azo Coupling Reaction

-

While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthoxide solution (from Part B).

-

An intensely colored reddish-orange precipitate will form immediately.[9]

-

Continue stirring the reaction mixture in the ice bath for 20-30 minutes to ensure the reaction goes to completion.

Part D: Isolation and Purification of the Azo Dye

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water (approx. 3 x 50 mL) until the filtrate runs clear and is neutral to pH paper.

-

Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry completely. The yield of the crude product can be determined at this stage.

-

(Optional) For higher purity, the dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.

Visualization of Workflows and Relationships

Diagrams provide a clear, high-level overview of complex processes, enhancing reproducibility and understanding.

References

- 1. benchchem.com [benchchem.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 9. cuhk.edu.hk [cuhk.edu.hk]

- 10. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 11. Azo Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Experimental Protocol for the Diazotization of 3-Nitroaniline Hydrochloride: A Comprehensive Guide for Researchers

This document provides a detailed, in-depth guide for the diazotization of 3-nitroaniline hydrochloride, a critical process in synthetic organic chemistry. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a thorough explanation of the underlying chemical principles and safety considerations. The synthesis of diazonium salts, first reported by the German industrial chemist Peter Griess in 1858, remains a cornerstone of modern organic synthesis, enabling the creation of a vast array of compounds.[1][2]

Introduction: The Significance of Diazotization

Diazotization is the chemical transformation of a primary aromatic amine into a diazonium salt.[3] This reaction is of paramount importance as diazonium salts are highly versatile intermediates in the synthesis of a wide range of organic compounds, particularly aryl derivatives.[4] The diazonium group can be replaced by a variety of nucleophiles, allowing for the introduction of functional groups such as –F, –Br, –Cl, –I, –CN, –OH, and –NO2 into an aromatic ring.[4] This versatility makes diazonium salts invaluable in the production of dyes, pigments, and pharmaceutical agents.[1][5]

The stability of aromatic diazonium salts, while greater than their aliphatic counterparts, is still limited.[6] This inherent instability necessitates careful control of reaction conditions, particularly temperature, to prevent decomposition.[4] The presence of an electron-withdrawing group, such as the nitro group in 3-nitroaniline, can further influence the reactivity and stability of the resulting diazonium salt.[6] This guide will provide a robust protocol to ensure the successful and safe synthesis of 3-nitrophenyldiazonium chloride.

Reaction Mechanism and Causality

The diazotization reaction proceeds through a well-established mechanism involving the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][7]

The key steps are as follows:

-

Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid.[3]

-

Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine (3-nitroaniline) attacks the nitrosonium ion.[3]

-

Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion, characterized by the N≡N triple bond.[1][3]

The electron-withdrawing nature of the nitro group in 3-nitroaniline decreases the nucleophilicity of the amino nitrogen, which can make the diazotization reaction more challenging compared to aniline itself.[6] Therefore, maintaining strongly acidic conditions is crucial to facilitate the reaction.

Materials and Apparatus

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| This compound | C₆H₇ClN₂O₂ | 174.59 | ≥98% | e.g., Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | e.g., Fisher Scientific |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% | e.g., VWR |

| Distilled or Deionized Water | H₂O | 18.02 | N/A | In-house |

| Ice | H₂O | 18.02 | N/A | In-house |

| Starch-Iodide Paper | N/A | N/A | N/A | e.g., Fisher Scientific |

| Sulfamic Acid (for quenching) | H₃NO₃S | 97.09 | ≥99% | e.g., Sigma-Aldrich |

Apparatus

-

Beakers (various sizes)

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer (-10 to 110 °C)

-

Graduated cylinders

-

Pasteur pipettes

-

Buchner funnel and filter flask (for potential isolation, though in situ use is recommended)

-

pH indicator paper

Experimental Workflow Diagram

Caption: Experimental workflow for the diazotization of this compound.

Detailed Experimental Protocol

It is imperative to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Preparation of the this compound Solution:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve a specific molar amount of this compound in a mixture of distilled water and concentrated hydrochloric acid. A typical ratio is approximately 2.5 to 3 molar equivalents of HCl per mole of the aniline. The acid serves to protonate the amine and to react with sodium nitrite to generate nitrous acid.[8]

-

Stir the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before proceeding.

-

-

Preparation of the Sodium Nitrite Solution:

-

Cooling the Reaction Mixture:

-

Addition of the Sodium Nitrite Solution:

-

Once the this compound solution has reached the target temperature, begin the slow, dropwise addition of the sodium nitrite solution using a Pasteur pipette or a dropping funnel.

-

Continuously monitor the temperature of the reaction mixture and ensure it remains between 0 and 5 °C throughout the addition. The reaction is exothermic, so a slow addition rate is essential for temperature control.

-

-

Reaction Monitoring and Completion:

-

After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir for an additional 15-30 minutes at 0-5 °C.

-

To check for the presence of excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[9][10] If the test is negative, a small additional amount of sodium nitrite solution can be added until a positive test is observed.

-

-

Quenching Excess Nitrous Acid (if necessary):

-

If the starch-iodide test is positive, it is important to quench the excess nitrous acid. This can be achieved by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.[10]

-

-

Use of the Diazonium Salt Solution:

-

The resulting solution of 3-nitrophenyldiazonium chloride is typically used immediately in the next synthetic step without isolation.[11] The isolation of solid diazonium salts is highly hazardous and should be avoided unless absolutely necessary and with extreme caution, as they can be explosive in the solid state.[9][12]

-

Safety Precautions: A Critical Consideration

The diazotization of aromatic amines and the handling of diazonium salts are associated with significant hazards. Strict adherence to safety protocols is non-negotiable.

-

Explosion Hazard: Solid diazonium salts are known to be thermally unstable and can decompose violently upon heating or mechanical shock.[9][12] For this reason, it is strongly recommended to use the diazonium salt solution directly without isolating the solid. If isolation is unavoidable, it should only be performed on a very small scale (less than 0.75 mmol) and with appropriate safety measures such as a blast shield.[10][12]

-

Temperature Control: As previously emphasized, maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of hazardous byproducts and a runaway reaction.[9]

-

Ventilation: The reaction generates nitrogen gas, and potentially other volatile compounds.[9] Always perform the reaction in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Incompatible Materials: Avoid contact of diazonium salts with bases, transition metals, and iodides, as these can promote decomposition.[10][12]

-

Quenching: Always have a quenching agent, such as sulfamic acid, readily available to neutralize excess nitrous acid.[10]

Characterization of the Product (In Situ)

While the 3-nitrophenyldiazonium chloride is typically used without isolation, its formation can be confirmed by a coupling reaction. A small aliquot of the diazonium salt solution can be added to a cold, alkaline solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye is a positive indication of the successful formation of the diazonium salt.

Applications in Further Synthesis

The 3-nitrophenyldiazonium chloride solution prepared according to this protocol is a valuable intermediate for a variety of subsequent reactions, including:

-

Sandmeyer Reaction: For the synthesis of aryl halides (e.g., 3-nitrochlorobenzene, 3-nitrobromobenzene).[7]

-

Schiemann Reaction: For the synthesis of aryl fluorides.[7]

-

Gattermann Reaction: An alternative to the Sandmeyer reaction for the synthesis of aryl halides.[5]

-

Azo Coupling Reactions: For the synthesis of azo dyes by reacting with activated aromatic compounds like phenols or anilines.[]

-

Gomberg-Bachmann Reaction: For the synthesis of biaryls.

Conclusion

This detailed guide provides a comprehensive and safety-conscious protocol for the diazotization of this compound. By understanding the underlying chemical principles, adhering strictly to the experimental procedure, and prioritizing safety, researchers can confidently and successfully synthesize this important chemical intermediate for a wide range of applications in organic synthesis and drug development.

References

- 1. byjus.com [byjus.com]

- 2. Diazotization Reaction Mechanism [unacademy.com]

- 3. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. Diazotisation [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

Application Notes & Protocols: 3-Nitroaniline Hydrochloride as a Versatile Intermediate in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Strategic Importance of 3-Nitroaniline Hydrochloride

This compound (m-nitroaniline HCl), the hydrochloride salt of 3-nitroaniline, is a cornerstone intermediate in the landscape of organic synthesis.[1] With the chemical formula C₆H₇ClN₂O₂, it presents as a yellow crystalline powder highly soluble in polar solvents like water and methanol, a direct consequence of its ionic nature.[1] Its strategic value stems from the unique electronic and steric arrangement of its functional groups: an amino group (-NH₂) and a nitro group (-NO₂) positioned meta to each other on a benzene ring.